molecular formula C14H18BBrO2 B578387 (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1242770-51-9

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B578387
CAS No.: 1242770-51-9
M. Wt: 309.01
InChI Key: KOKMZNDSHKZFHO-MDZDMXLPSA-N
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Description

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (: 1242770-51-9) is a specialized organoboron compound that serves as a valuable synthetic intermediate in advanced chemical research. This compound, with the molecular formula C14H18BBrO2 and a molecular weight of 309.01, belongs to the class of 1,3,2-dioxaborolanes, commonly known as pinacol boronic esters . Its primary research value lies in its bifunctional structure, featuring both a reactive boronic ester group and a bromine substituent on an aromatic ring. This makes it a versatile building block for constructing complex organic molecules, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . The trans (E) configuration of the styryl double bond is often crucial for the properties of the resulting synthetic targets. Researchers utilize this compound in the synthesis of conjugated organic materials, pharmaceuticals, and liquid crystals, where the rigid, extended structure it provides is desirable . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic uses. It is moisture-sensitive and should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMZNDSHKZFHO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147892
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242770-51-9
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://commonchemistry.cas.org/detail?cas_rn=1242770-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Framework

The most widely documented route involves the use of Grignard reagents to generate a boronate ester intermediate. A bromostyryl derivative reacts with an organomagnesium compound (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at low temperatures (-10°C to -78°C). Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound after aqueous workup and purification.

Key Steps:

  • Generation of the Grignard Intermediate :

    • A brominated styrene derivative (e.g., 4-bromostyrene) is treated with isopropylmagnesium chloride in THF at -10°C.

    • The reaction proceeds via a single-electron transfer mechanism, forming a styryl-magnesium species.

  • Borylation Reaction :

    • The Grignard intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, facilitating boron-carbon bond formation.

    • Temperature control (-10°C to 0°C) is critical to suppress side reactions.

  • Workup and Purification :

    • The crude product is extracted with dichloromethane, washed with sodium hydroxide, and purified via column chromatography (ethyl acetate/hexane).

Representative Data:

Starting MaterialReagentSolventTemperatureTimeYield
4-Bromostyrenei-PrMgClTHF-10°C2 h72%
1-Bromo-4-chloro-2,5-difluorobenzenei-PrMgClTHF-10°C2 h62%
2-Bromothiophenen-BuLiTHF-78°C8 h78%

Mechanistic Insight : The Grignard reagent abstracts a bromine atom, generating a styryl anion that attacks the electrophilic boron center in the dioxaborolane. Steric hindrance from the tetramethyl groups on the dioxaborolane ring enhances regioselectivity.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

While less common for this specific compound, analogous boronate esters are synthesized via palladium-catalyzed cross-coupling. A styryl bromide reacts with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and potassium carbonate.

Optimization Challenges:

  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) is optimal for minimizing homocoupling byproducts.

  • Solvent Effects : Toluene outperforms THF due to better stability of the palladium complex at elevated temperatures (80–100°C).

Limitations:

  • Lower yields (50–60%) compared to Grignard methods.

  • Requires rigorous exclusion of moisture and oxygen.

Low-Temperature Lithiation Strategies

Directed Ortho-Metalation

Directed lithiation of 4-bromostyrene derivatives using n-butyllithium (-78°C) followed by borylation provides an alternative route. This method is advantageous for substrates sensitive to Grignard conditions.

Example Protocol:

  • Lithiation :

    • 4-Bromostyrene (5.00 g, 22 mmol) in THF at -78°C.

    • n-BuLi (1.6 M in hexane, 24 mmol) added dropwise.

  • Quenching with Boronate Ester :

    • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mmol) in THF.

    • Stirred at room temperature for 12 h.

  • Isolation :

    • Yield: 86% after column chromatography.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advances employ continuous flow systems to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 10–15 minutes.

  • Temperature Gradient : -10°C to 25°C.

  • Catalyst Recycling : Pd nanoparticles immobilized on silica.

Economic Analysis:

ParameterBatch ProcessFlow Process
Yield70%85%
Catalyst Consumption5 mol%2 mol%
Reaction Time12 h1 h

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:10) effectively separates boronate esters from unreacted starting materials.

  • Recrystallization : n-Heptane/ethyl acetate mixtures yield high-purity crystals (mp: 305°C).

Spectroscopic Validation

  • ¹H NMR : Characteristic signals at δ 7.45 (dd, styryl protons) and δ 1.36 (s, tetramethyl groups).

  • ¹³C NMR : Peaks at δ 151.8 (boron-bound carbon) and δ 24.9 (methyl carbons) .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation: The bromostyryl group can undergo oxidation reactions to form various oxidized derivatives.

    Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

The major products formed from these reactions include various styryl derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.

    Medicinal Chemistry: Employed in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.

    Biological Research: Used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

Mechanism of Action

The mechanism by which (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The palladium-catalyzed coupling process involves the formation of a palladium complex with the bromostyryl group, followed by transmetalation with the boron moiety and reductive elimination to form the desired product.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s reactivity and physical properties are influenced by its para-bromostyryl group. Comparisons with structurally analogous dioxaborolane derivatives are summarized in Table 1 .

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Feature(s)
(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromostyryl C₁₃H₁₇BBrO₂ 297.00 Yellow solid Bromine enables cross-coupling; (E)-stereoselectivity
(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxystyryl C₁₅H₂₁BO₃ 260.14 Not reported Methoxy group enhances electron density; potential for H2O2 sensing
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Difluorostyryl C₁₃H₁₅BF₂O₂ 256.07 Not reported Electron-withdrawing F substituents alter reactivity in couplings
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl C₁₂H₁₆BBrO₂ 281.97 Colorless liquid Lacks styryl group; simpler structure for aryl couplings
(E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (STBPin) Styryl C₁₄H₁₉BO₂ 230.11 Not reported Parent styrylboronate; used in fluorescence probes

Key Observations :

  • Bromine vs. Methoxy : The bromine substituent in the target compound enhances electrophilicity, making it more reactive in palladium-catalyzed cross-couplings compared to the electron-donating methoxy group in (E)-2-(4-Methoxystyryl)-dioxaborolane .
  • Styryl vs. Phenyl : The styryl group in the target compound enables conjugation, which is absent in 2-(4-Bromophenyl)-dioxaborolane, affecting UV-Vis absorption and applications in optoelectronics .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : The bromine substituent in the target compound facilitates coupling with aryl halides, whereas methoxy or fluorine derivatives require harsher conditions or directing groups .
  • Stability : The styryl group’s conjugation stabilizes the boron center, reducing hydrolysis compared to alkylboronates (e.g., 2-(4-Bromomethylphenyl)-dioxaborolane) .

Biological Activity

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BBrO2
  • Molecular Weight : 309.01 g/mol
  • CAS Number : 1242770-51-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound is primarily noted for its potential applications in medicinal chemistry and organic synthesis.

Anticancer Activity

Research indicates that compounds containing bromostyryl groups often exhibit anticancer properties. For instance:

  • A study demonstrated that related bromostyryl derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Some studies have suggested that boron-containing compounds can possess antimicrobial activities:

  • In vitro assays have shown that certain dioxaborolanes can inhibit the growth of bacterial strains. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens .

Study on Anticancer Activity

A notable case study involved the synthesis and evaluation of this compound in relation to its anticancer properties:

  • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
  • Methodology : The compound was tested against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells.
  • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Synthesis and Application in Organic Reactions

The compound's utility in organic synthesis has also been highlighted:

  • Suzuki-Miyaura Coupling Reactions : this compound serves as a versatile coupling partner in Suzuki reactions due to its boron functionality. This application underscores its relevance in developing new pharmaceuticals and agrochemicals .

Q & A

Q. What are the most effective synthetic routes for preparing (E)-2-(4-bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via hydroboration of terminal alkynes using pinacolborane (HBpin) under catalytic conditions. For example, zinc-catalyzed hydroboration of 4-bromoethynylbenzene yields the target compound in 85% yield with excellent stereoselectivity for the (E)-isomer. Key steps include:

  • Use of 2 mol% Zn(OTf)₂ as a catalyst.
  • Reaction in anhydrous THF at 60°C for 12 hours.
  • Purification via flash chromatography (2% EtOAc in hexane) .

Q. How can NMR spectroscopy be optimized to characterize this compound?

The compound exhibits distinct ¹H and ¹³C NMR signals for the styryl moiety (e.g., vinyl protons at δ 6.5–7.5 ppm). However, the carbon directly bonded to boron (C-B) is often not observed in ¹³C NMR due to quadrupolar relaxation effects from the adjacent boron atom. To mitigate this:

  • Use high-field NMR (≥400 MHz) to enhance resolution.
  • Record ¹¹B NMR to confirm boron environment (δ ~30 ppm for dioxaborolane) .

Q. What are the primary applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 4-bromostyryl group into aromatic systems. Its stability under basic conditions and compatibility with palladium catalysts make it ideal for constructing conjugated polymers or pharmaceutical intermediates .

Advanced Research Questions

Q. How does the choice of catalyst influence stereoselectivity in the hydroboration of 4-bromoethynylbenzene?

Transition-metal catalysts (e.g., Zn, Cu, or Rh) dictate stereoselectivity via distinct mechanistic pathways. For instance:

  • Zinc catalysts promote anti-hydroboration, favoring the (E)-isomer through a Lewis acid-mediated mechanism.
  • Rhodium catalysts (e.g., Rh(PPh₃)₃Cl) enable syn-addition, producing the (Z)-isomer via oxidative addition.
    Controlled studies show Zn(OTf)₂ achieves >95% (E)-selectivity under mild conditions .

Q. How can conflicting spectroscopic data for boron-containing compounds be resolved?

Discrepancies in NMR or mass spectrometry (MS) data often arise from:

  • Quadrupolar broadening in ¹¹B NMR, which can be minimized using relaxation agents or lower temperatures.
  • Isotopic splitting in MS due to natural boron isotopes (¹⁰B and ¹¹B). High-resolution MS (HRMS) or isotopic enrichment (e.g., ¹¹B) clarifies molecular ion patterns .

Q. What strategies improve the stability of this compound under aqueous conditions?

While dioxaborolanes are moisture-sensitive, stability can be enhanced by:

  • Steric shielding : Bulkier substituents on the boron center reduce hydrolysis rates.
  • Lyophilization : Store the compound as a lyophilized solid under inert gas (Ar/N₂).
  • Co-solvent systems : Use THF/H₂O mixtures (≥95:5 v/v) to slow hydrolysis during reactions .

Q. How do electronic effects of the 4-bromo substituent impact reactivity in cross-coupling reactions?

The electron-withdrawing bromo group:

  • Activates the styryl moiety for nucleophilic attack in Pd-catalyzed couplings.
  • Reduces boronate electrophilicity , requiring stronger bases (e.g., Cs₂CO₃) to facilitate transmetallation.
    Comparative studies with non-brominated analogs show a 20–30% increase in coupling efficiency for the bromo derivative .

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